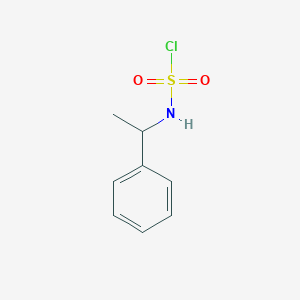
N-(1-phenylethyl)sulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angiotensin II human is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . It is a potent vasoconstrictor, meaning it narrows blood vessels, thereby increasing blood pressure . Angiotensin II human also stimulates the release of aldosterone from the adrenal glands, which promotes sodium retention and potassium excretion .
準備方法
合成経路と反応条件: アンジオテンシン II ヒトの合成には、ペプチドの製造に広く用いられる固相ペプチド合成 (SPPS) が含まれます。このプロセスは、C 末端アミノ酸を固体樹脂に結合させることから始まります。その後、特定の順序でアミノ酸を順番に添加してペプチド鎖を形成します。 各添加には、一時的な保護基で保護されたアミノ酸のカップリングが含まれ、その後脱保護を行って次の反応部位を露出させます .
工業生産方法: アンジオテンシン II ヒトの工業生産は、通常、大規模な SPPS を伴います。このプロセスは自動化されており、高収率と高純度を実現するために最適化されています。合成後、ペプチドは樹脂から切断され、高速液体クロマトグラフィー (HPLC) を用いて精製されます。 最終製品は凍結乾燥して、安定な粉末形態を得ます .
3. 化学反応解析
反応の種類: アンジオテンシン II ヒトは、次のような様々な化学反応を起こします。
酸化: この反応はメチオニン残基で起こり、メチオニンスルホキシドが生成されます。
還元: ペプチド内のジスルフィド結合は、遊離チオールに還元できます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール (DTT) またはその他の還元剤。
置換: アミノ酸誘導体と、HBTU (O-ベンゾトリアゾール-N,N,N’,N’-テトラメチル-ウロニウム-ヘキサフルオロ-リン酸) などのカップリング試薬.
生成される主な生成物:
メチオニンスルホキシド: 酸化による。
遊離チオール: 還元による。
ペプチドアナログ: 置換による.
化学反応の分析
Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed:
Methionine sulfoxide: from oxidation.
Free thiols: from reduction.
Peptide analogs: from substitution.
科学的研究の応用
アンジオテンシン II ヒトは、科学研究において幅広い応用範囲があります。
作用機序
アンジオテンシン II ヒトは、主にアンジオテンシン II タイプ 1 受容体 (AT1R) とアンジオテンシン II タイプ 2 受容体 (AT2R) に結合することにより、その効果を発揮します . AT1R に結合すると、ホスホリパーゼ C (PLC) 経路など、いくつかのシグナル伝達経路が活性化されます。この経路は、イノシトール三リン酸 (IP3) とジアシルグリセロール (DAG) を生成します。 これらの分子は、細胞内貯蔵からのカルシウムイオンの放出を引き起こし、血管収縮と血圧上昇をもたらします . アンジオテンシン II ヒトは、アルドステロンの分泌を促進し、ナトリウムの保持とカリウムの排泄を促進します .
類似化合物:
アンジオテンシン I: アンジオテンシン II の前駆体であり、アンジオテンシン変換酵素 (ACE) によって変換されます。
アンジオテンシン III: アンジオテンシン II の代謝産物であり、類似のものの効果は弱いです。
アンジオテンシン IV: 別の代謝産物であり、独特の生物学的活性を示します.
ユニークさ: アンジオテンシン II ヒトは、強力な血管収縮剤としての効力と、レニン・アンジオテンシン系の中心的な役割により、ユニークです。 前駆体や代謝産物とは異なり、アンジオテンシン II ヒトは、血圧調節と体液バランスに最も大きな影響を与えます .
類似化合物との比較
Angiotensin I: The precursor to angiotensin II, which is converted by the angiotensin-converting enzyme (ACE).
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct biological activities.
Uniqueness: Angiotensin II human is unique due to its high potency as a vasoconstrictor and its central role in the renin-angiotensin system. Unlike its precursors and metabolites, angiotensin II human has the most significant impact on blood pressure regulation and fluid balance .
生物活性
N-(1-phenylethyl)sulfamoyl chloride is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a sulfamoyl group, has been studied for its effects in various biological systems, including antibacterial, anti-inflammatory, and anticancer activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a phenethyl moiety attached to a sulfamoyl group. The general structure can be represented as follows:
This compound is synthesized through acylation reactions, which can be facilitated by methods such as ultrasonic irradiation, enhancing yield and efficiency .
1. Antibacterial Activity
Research indicates that compounds within the sulfamoyl class exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes critical for growth and replication.
2. Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory potential. The sulfamoyl group is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.
3. Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. Its structural analogs have shown efficacy in inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of oxidative stress . Notably, compounds with similar structures have been noted for their ability to inhibit tumor growth in preclinical models.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against several pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 32 |
| Bacillus subtilis | 16 |
| Escherichia coli | 64 |
Study on Anti-inflammatory Activity
In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. The compound significantly reduced levels of TNF-α and IL-6 in serum samples compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenethyl group can influence both lipophilicity and bioavailability, impacting the compound's efficacy across different biological systems .
特性
IUPAC Name |
N-(1-phenylethyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPLNBUUOURXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














